molecular formula C14H15NO4 B2370315 Methyl 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzoate CAS No. 315693-84-6

Methyl 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzoate

Cat. No. B2370315
CAS RN: 315693-84-6
M. Wt: 261.277
InChI Key: UFJRNXGJFJJDFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzoate” is a chemical compound with the molecular formula C14H15NO4 and a molecular weight of 261.27 g/mol . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .


Synthesis Analysis

The synthesis of “this compound” and similar compounds often involves the use of oxazole as an intermediate . Oxazole is a heterocyclic compound that has been used increasingly in the synthesis of new chemical entities in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” includes a 5-membered oxazole ring, which contains one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom . This structure is part of a larger benzoate group, which is attached to the oxazole ring via a methoxy group .

The color and form of the compound are not specified in the search results .

Scientific Research Applications

Synthesis and Structural Studies

  • Kavalactones and Benzoic Acid Derivatives : A study conducted by Mazzeu et al. (2017) explored the isolation of kavalactones and benzoic acid derivatives, including methyl 4-methoxy-3-(3-methylbut2-enoyl)benzoate, from the ethanolic extract of Piper fuligineum. This research contributes to the understanding of the structural composition and synthesis of related compounds (Mazzeu et al., 2017).

  • X-ray Crystal Structure Analysis : Moser et al. (2005) synthesized a derivative of methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5, 5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5, 5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate and analyzed its crystal structure using X-ray diffraction. This research contributes to the field of crystallography and molecular structure analysis (Moser et al., 2005).

Photophysical and Photochemical Properties

  • Photophysical Properties of Derivatives : Kim et al. (2021) investigated the photophysical properties of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives. Their study contributes to understanding the unique characteristics of these compounds in various solvents, potentially relevant in the development of luminescent materials (Kim et al., 2021).

  • Photocrosslinking in Polymer Science : Fukuda and Nakashima (1983) researched the photocrosslinking properties of methoxymethylstyrene and its derivatives, including those related to methyl 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzoate. Their findings are significant in the context of developing new materials with photocrosslinking capabilities (Fukuda & Nakashima, 1983).

Medicinal Chemistry and Pharmacology

  • Aldose Reductase Inhibitors : Saeed et al. (2014) synthesized oxothiazolidine benzoate and acetate derivatives, related to this compound, and evaluated them as inhibitors for aldehyde and aldose reductase. This research is crucial in developing treatments for diabetic complications (Saeed et al., 2014).

  • Synthesis of Anti-Juvenile Hormone Agents : Furuta et al. (2010) synthesized ethyl 4-[(6-substituted 2,2-dimethyl-2H-chromen-7-yl)methoxy]benzoates, closely related to this compound, and evaluated their biological activities. This research is significant in entomology and pest management (Furuta et al., 2010).

Natural Product Chemistry and Phytochemistry

  • Identification in Natural Sources : Orjala et al. (1993) isolated prenylated benzoic acid derivatives, including compounds structurally similar to this compound, from Piper aduncum leaves. These compounds were found to have antimicrobial and molluscicidal activity, highlighting their potential in natural product chemistry (Orjala et al., 1993).

properties

IUPAC Name

methyl 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-9-13(10(2)19-15-9)8-18-12-6-4-11(5-7-12)14(16)17-3/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJRNXGJFJJDFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.